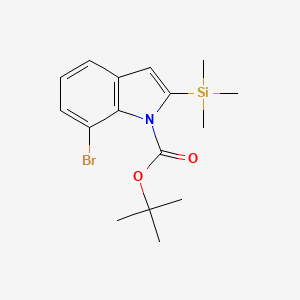
tert-Butyl 7-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate
Vue d'ensemble
Description
tert-Butyl 7-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate: is an organosilicon compound that features a unique combination of functional groups, including a tert-butyl ester, a bromine atom, and a trimethylsilyl group attached to an indole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate typically involves multiple steps:
Bromination: The indole core is brominated at the 7-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Silylation: The 2-position of the indole is silylated using trimethylsilyl chloride in the presence of a base such as triethylamine.
Esterification: The indole-1-carboxylic acid is esterified with tert-butyl alcohol using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted indole derivatives.
Oxidation and Reduction: The indole core can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
- Substituted indole derivatives.
- Oxidized or reduced forms of the indole core.
- Carboxylic acid derivative from ester hydrolysis.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 7-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex indole-based molecules.
Biology and Medicine: The compound’s indole core is of interest in medicinal chemistry for the development of pharmaceuticals, including potential anticancer and antimicrobial agents.
Industry: In the chemical industry, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of various functionalized indole derivatives.
Mécanisme D'action
The mechanism of action of tert-Butyl 7-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate is largely dependent on its specific application. In medicinal chemistry, the indole core can interact with various biological targets, including enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions. The presence of the bromine and trimethylsilyl groups can modulate the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
tert-Butyl 7-bromo-1H-indole-1-carboxylate: Lacks the trimethylsilyl group, which may affect its reactivity and applications.
7-Bromo-2-(trimethylsilyl)-1H-indole: Lacks the tert-butyl ester group, which may influence its solubility and stability.
tert-Butyl 2-(trimethylsilyl)-1H-indole-1-carboxylate: Lacks the bromine atom, which may alter its chemical reactivity.
Uniqueness: tert-Butyl 7-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate is unique due to the combination of functional groups that provide a balance of reactivity, stability, and potential biological activity. The presence of the bromine atom allows for further functionalization, while the trimethylsilyl group offers protection and modulation of electronic properties.
Propriétés
IUPAC Name |
tert-butyl 7-bromo-2-trimethylsilylindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2Si/c1-16(2,3)20-15(19)18-13(21(4,5)6)10-11-8-7-9-12(17)14(11)18/h7-10H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYKZXGKVWEXOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC2=C1C(=CC=C2)Br)[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701132287 | |
| Record name | 1H-Indole-1-carboxylic acid, 7-bromo-2-(trimethylsilyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701132287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1359828-88-8 | |
| Record name | 1H-Indole-1-carboxylic acid, 7-bromo-2-(trimethylsilyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1359828-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-1-carboxylic acid, 7-bromo-2-(trimethylsilyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701132287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


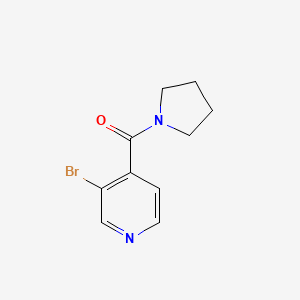

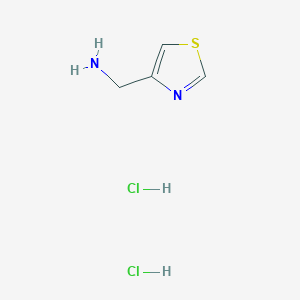
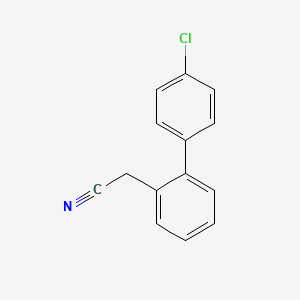

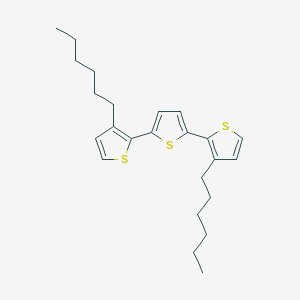
![Methyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B3100016.png)
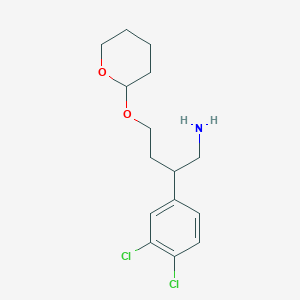


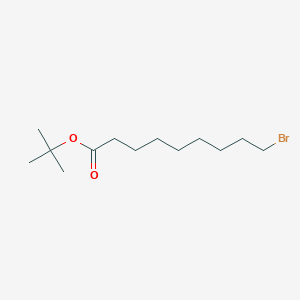
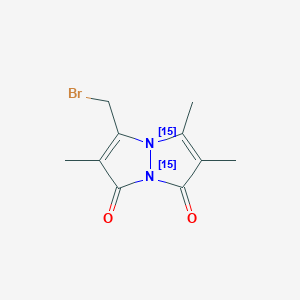
![[(3-Bromophenyl)methyl]urea](/img/structure/B3100065.png)
![Ditert-butyl-[3-methoxy-2,4,5-trimethyl-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B3100073.png)
